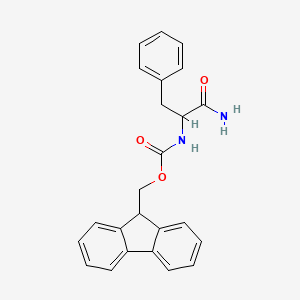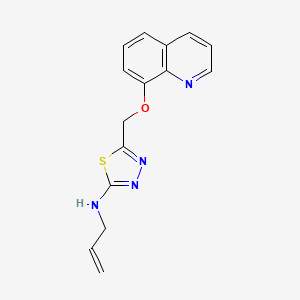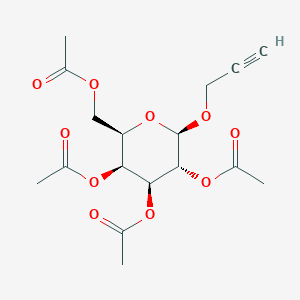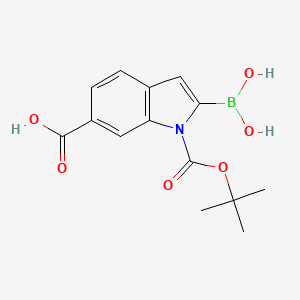![molecular formula C24H23ClN6O2 B11829614 (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a chloroethanone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced onto the pyrazolo[3,4-d]pyrimidine core.
Formation of the piperidine ring: This can be done through a reductive amination reaction using a suitable amine and an aldehyde or ketone.
Attachment of the chloroethanone moiety: This final step involves a substitution reaction where a chloroethanone group is introduced onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydropyrazolo derivatives.
Substitution: The chloroethanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as primary and secondary amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Catalysis: It can serve as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology
Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Protein binding studies: It can be used in studies to investigate protein-ligand interactions and binding affinities.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Diagnostic imaging: It can be used as a probe in diagnostic imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Industry
Material science: The compound can be used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Agriculture: It may have applications in the development of new agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of ®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-anilinopiperidine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
N-phenethyl-4-piperidinone: Another intermediate used in the synthesis of fentanyl analogs.
Uniqueness
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a chloroethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H23ClN6O2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C24H23ClN6O2/c25-13-20(32)30-12-4-5-17(14-30)31-24-21(23(26)27-15-28-24)22(29-31)16-8-10-19(11-9-16)33-18-6-2-1-3-7-18/h1-3,6-11,15,17H,4-5,12-14H2,(H2,26,27,28)/t17-/m1/s1 |
InChI Key |
BCYQQNGYLQGVGY-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11829541.png)

![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)

![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)




![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)



